N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
The compound likely interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein. This interaction could lead to changes in the protein’s activity, affecting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The physicochemical properties and biological characteristics of similar compounds have been predicted to be favorable .
Result of Action
The inhibition of CDK2 can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This could result in the reduction of tumor growth in cancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-amino-1H-pyrazoles with formylated acetophenones under reflux conditions. This reaction is often assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media . The process is regioselective, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family. Similar compounds include:
3,7-diarylpyrazolo[1,5-a]pyrimidines: Known for their anti-inflammatory and anticancer activities.
3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines: Studied for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity.
Properties
IUPAC Name |
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-4-8-17-13-19(21-12-11-15(2)3)24-20(23-17)18(14-22-24)16-9-6-5-7-10-16/h5-7,9-10,13-15,21H,4,8,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHSIDOGWHLGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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